3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibitors can prevent the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, leading to the arrest of cell division and the potential induction of apoptosis .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . The inhibition of these kinases by this compound leads to the suppression of tumor cell proliferation and angiogenesis. Additionally, this compound can bind to various proteins, altering their function and affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis . The modulation of signaling pathways, such as those involving c-Met and VEGFR-2, results in decreased cell proliferation and increased cell death. Furthermore, this compound can affect the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active sites of kinases such as c-Met and VEGFR-2, this compound prevents their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic reactions, such as oxidation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in various compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its therapeutic efficacy, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and protein function. The precise localization of this compound within cells determines its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a pyridine ring.
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMBAAKNRODXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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